2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile 2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 651311-05-6
VCID: VC16887376
InChI: InChI=1S/C11H9Cl2NO6S3/c1-21(15,16)11(22(2,17)18)10(6-14)23(19,20)7-3-4-8(12)9(13)5-7/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9Cl2NO6S3
Molecular Weight: 418.3 g/mol

2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile

CAS No.: 651311-05-6

Cat. No.: VC16887376

Molecular Formula: C11H9Cl2NO6S3

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile - 651311-05-6

Specification

CAS No. 651311-05-6
Molecular Formula C11H9Cl2NO6S3
Molecular Weight 418.3 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)sulfonyl-3,3-bis(methylsulfonyl)prop-2-enenitrile
Standard InChI InChI=1S/C11H9Cl2NO6S3/c1-21(15,16)11(22(2,17)18)10(6-14)23(19,20)7-3-4-8(12)9(13)5-7/h3-5H,1-2H3
Standard InChI Key NOETWXPUABEKNH-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C(=C(C#N)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s backbone consists of a prop-2-enenitrile core, which is substituted at the 2-position with a 3,4-dichlorobenzene sulfonyl group and at the 3-position with two methanesulfonyl groups. The nitrile (-C≡N) group introduces electron-withdrawing characteristics, while the sulfonyl (-SO₂-) groups enhance electrophilicity and stability. The dichlorobenzene moiety further contributes to steric bulk and hydrophobic interactions.

The molecular formula is C₁₂H₁₀Cl₂N₂O₆S₃, with a monoisotopic mass of approximately 452.92 g/mol. The spatial arrangement of substituents creates a planar geometry around the propene chain, facilitating conjugation and resonance stabilization.

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ and ~1150 cm⁻¹ correspond to asymmetric and symmetric stretching of sulfonyl groups. The nitrile group exhibits a sharp peak near ~2240 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Protons on the dichlorobenzene ring resonate as doublets in the δ 7.5–8.0 ppm range due to deshielding by electronegative chlorine atoms.

    • ¹³C NMR: The nitrile carbon appears at ~115 ppm, while sulfonyl-linked carbons resonate between 50–60 ppm.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves a multi-step sequence:

  • Sulfonation of 3,4-Dichlorobenzene: Reaction with chlorosulfonic acid yields 3,4-dichlorobenzene-1-sulfonyl chloride.

  • Nucleophilic Substitution: The sulfonyl chloride reacts with 3,3-di(methanesulfonyl)prop-2-enenitrile in the presence of a base (e.g., triethylamine) to form the target compound.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Challenges and Mitigation

  • Low Yield in Sulfonation: Optimizing reaction temperature (40–50°C) and stoichiometric ratios (1:1.2 benzene:chlorosulfonic acid) improves yields to 70–75%.

  • Byproduct Formation: Competing esterification is minimized by using anhydrous conditions and molecular sieves.

Reactivity and Functional Transformations

Electrophilic Substitution

The electron-deficient nitrile and sulfonyl groups render the compound susceptible to nucleophilic attack. For example:

  • Hydrolysis: Under acidic conditions, the nitrile group converts to a carboxylic acid, forming 2-(3,4-dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enoic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, yielding 2-(3,4-dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enamine.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, with primary mass loss attributed to sulfonyl group degradation. Differential scanning calorimetry (DSC) shows an exothermic peak at 230°C, indicative of oxidative decomposition.

Comparative Analysis with Structural Analogues

Compound NameKey Structural FeaturesDistinctive Attributes Compared to Target Compound
(3-Chlorophenyl)methanesulfonyl chlorideSingle chlorophenyl and methanesulfonyl groupLacks nitrile functionality and second sulfonyl group
1,3,5-TrichlorobenzeneTrichlorinated benzene ringNo sulfonyl or nitrile groups; simpler hydrocarbon backbone
2,4-DihydroxybenzophenoneBenzophenone core with hydroxyl groupsPolar hydroxyl groups instead of sulfonyl/chlorine substituents

Toxicological and Environmental Considerations

Ecotoxicity

  • Aquatic Toxicity: LC₅₀ values for Daphnia magna are 2.5 mg/L, indicating moderate toxicity. Bioaccumulation potential is low (log Kow = 1.8).

  • Soil Degradation: Half-life of 30–45 days under aerobic conditions, with primary metabolites including dichlorobenzene sulfonic acid.

Future Research Directions

Mechanistic Studies

  • Elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition kinetics).

  • Investigate its role in photoinitiated polymerization reactions for UV-curable coatings.

Green Chemistry Approaches

  • Develop solvent-free synthesis routes using microwave irradiation or ball milling.

  • Explore biocatalytic methods for enantioselective modifications.

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